[1-(4-Fluorobenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can involve several steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and carbonyl groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale preparation techniques, such as those described in patents for similar compounds. These methods often focus on optimizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol or an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A potent and selective inhibitor of monoacylglycerol lipase.
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: An antimalarial compound with high selectivity for resistant Plasmodium falciparum.
Uniqueness
Its fluorophenyl and carbonyl groups contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C19H27FN2O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H27FN2O/c1-15-6-12-22(13-7-15)19(23)17-8-10-21(11-9-17)14-16-2-4-18(20)5-3-16/h2-5,15,17H,6-14H2,1H3 |
InChI Key |
PWCKHMOBTVDNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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